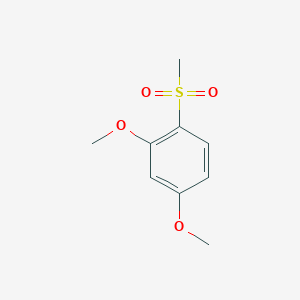
1-(Methanesulfonyl)-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H12O4S It is a derivative of benzene, featuring two methoxy groups and a methylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-1-(methylsulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2,4-dimethoxybenzene using methylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-1-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The methylsulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst like sulfuric acid or iron(III) bromide.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nitration: 2,4-Dimethoxy-1-(methylsulfonyl)-5-nitrobenzene.
Bromination: 2,4-Dimethoxy-1-(methylsulfonyl)-5-bromobenzene.
Oxidation: 2,4-Dimethoxy-1-(methylsulfonyl)benzene sulfone.
Reduction: 2,4-Dimethoxy-1-(methylthio)benzene.
Scientific Research Applications
2,4-Dimethoxy-1-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-1-(methylsulfonyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the methylsulfonyl group can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzene: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.
1,3-Dimethoxy-4-(methylsulfonyl)benzene: Similar structure but different substitution pattern, leading to different reactivity and properties.
2,4-Dimethoxy-1-(methylthio)benzene: Contains a methylthio group instead of a methylsulfonyl group, affecting its oxidation state and reactivity.
Uniqueness
2,4-Dimethoxy-1-(methylsulfonyl)benzene is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing methylsulfonyl group
Properties
CAS No. |
38452-44-7 |
|---|---|
Molecular Formula |
C9H12O4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2,4-dimethoxy-1-methylsulfonylbenzene |
InChI |
InChI=1S/C9H12O4S/c1-12-7-4-5-9(14(3,10)11)8(6-7)13-2/h4-6H,1-3H3 |
InChI Key |
JQVBKXBFLDZQDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


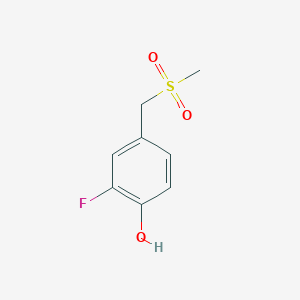

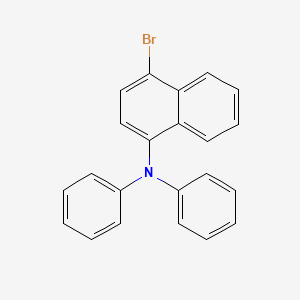
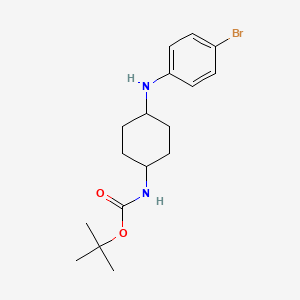
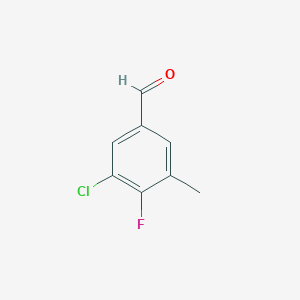
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)
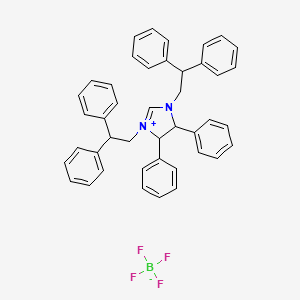
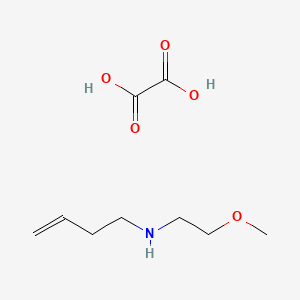

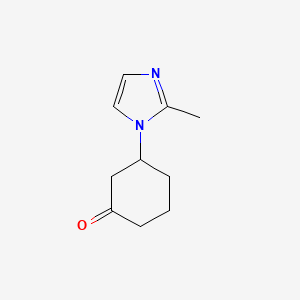
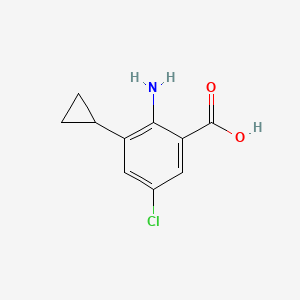


![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
